molecular formula C19H22Cl3N5O B588448 3,4-Dichloro Trazodone-d6 Hydrochloride CAS No. 1794892-17-3

3,4-Dichloro Trazodone-d6 Hydrochloride

Cat. No.: B588448
CAS No.: 1794892-17-3
M. Wt: 448.806
InChI Key: GWUFSJMSILCVNP-PKKCDELTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro Trazodone-d6 Hydrochloride is a labeled salt of 3,4-Dichloro Trazodone, which is a dichlorinated analogue and impurity of the antidepressant agent Trazodone. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro Trazodone-d6 Hydrochloride involves the chlorination of Trazodone to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring. This is followed by the incorporation of deuterium atoms (d6) into the piperazine ring. The reaction conditions typically involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro Trazodone-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield dechlorinated products.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Trazodone with modified functional groups, which can be used for further research and development.

Scientific Research Applications

3,4-Dichloro Trazodone-d6 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard for chemical identification and quantification.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro Trazodone-d6 Hydrochloride is similar to that of Trazodone. It acts as a serotonin receptor antagonist and reuptake inhibitor, enhancing serotonergic activity in the central nervous system. This leads to its antidepressant effects . The molecular targets include serotonin receptors and transporters, which are involved in the regulation of mood and anxiety .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: The parent compound, used as an antidepressant.

    Trazodone N-Oxide: A metabolite of Trazodone with similar pharmacological properties.

    Isotrazodone: Another derivative with slight structural modifications.

Uniqueness

3,4-Dichloro Trazodone-d6 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of biochemical pathways is required.

Properties

IUPAC Name

2-[1,1,2,2,3,3-hexadeuterio-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUFSJMSILCVNP-PKKCDELTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.